SCH-202676 hydrobromide

説明

Synthesis Analysis

SCH-202676 hydrobromide's synthesis involves complex chemical reactions, highlighting the intricate processes needed to create this compound. One notable study explores the interaction of SCH-202676 with M1 muscarinic acetylcholine receptors, indicating its synthesis for studying receptor modulation (Lanzafame & Christopoulos, 2004). Although this study does not detail the synthesis steps, it underscores the compound's relevance in scientific research, particularly in understanding receptor-ligand interactions.

Molecular Structure Analysis

While specific studies on SCH-202676 hydrobromide's molecular structure analysis were not directly found, related research provides insights into the structural intricacies of similar hydrobromide compounds. For example, the crystal and molecular structure of different hydrobromide compounds have been extensively studied, revealing detailed insights into their molecular frameworks and interactions (Furusaki et al., 1970). These analyses often involve X-ray crystallography to elucidate the compound's precise atomic arrangement, offering a foundational understanding that can be applied to SCH-202676 hydrobromide.

Chemical Reactions and Properties

SCH-202676 hydrobromide's chemical properties, particularly its interactions with biological receptors, highlight its role as a putative allosteric modulator. Its unique interaction with the M1 muscarinic acetylcholine receptor suggests a dual mode of ligand-receptor interaction, involving both extracellular and intracellular attachment points distinct from traditional allosteric sites (Lanzafame & Christopoulos, 2004). This property underlines the compound's potential in modulating receptor activity through novel mechanisms.

Physical Properties Analysis

Research into the physical properties of hydrobromide compounds, such as their crystalline structure and hydrogen bonding, provides a basis for understanding SCH-202676 hydrobromide's physical characteristics. For instance, the crystal structure analysis of different hydrobromide salts offers insights into their solid-state organization, which can influence their reactivity and interaction with biological targets (Ooi et al., 1959).

Chemical Properties Analysis

The chemical properties of SCH-202676 hydrobromide, particularly its reactivity and interactions with biological systems, are central to its scientific interest. Its role as an allosteric modulator for the M1 muscarinic acetylcholine receptor showcases its potential for influencing receptor-mediated signaling pathways, offering insights into its mechanism of action and potential therapeutic applications (Lanzafame & Christopoulos, 2004).

科学的研究の応用

GPCR-Mediated Cell Signaling Studies

Application Summary

GPCRs are a large family of cell surface receptors that respond to a variety of external signals. Binding of a signaling molecule to a GPCR results in G protein activation, which in turn triggers a cellular response. SCH-202676 hydrobromide has been shown to inhibit the binding of both agonists and antagonists to GPCRs .

Methods of Application

In experimental procedures, SCH-202676 hydrobromide is often dissolved in DMSO and then added to the cell culture medium . The specific concentration used can vary depending on the particular experiment.

Results or Outcomes

SCH-202676 hydrobromide has been found to inhibit a variety of GPCRs, including adenosine, opioid, muscarinic, adrenergic, and dopaminergic receptors . Some reports indicate that the mechanism of inhibition involves thiol modification .

Antiviral Activity

Application Summary

SCH-202676 hydrobromide has been found to exhibit antiviral activity .

Methods of Application

The compound is typically used in in vitro studies, where it is added to the culture medium of cells infected with a virus .

Results or Outcomes

SCH-202676 hydrobromide has been shown to inhibit 3CL pro, a protease that is essential for the replication of certain viruses, in a time-dependent manner . The IC50 value, which is a measure of the effectiveness of the compound in inhibiting biological function, was found to be 0.655 µM .

Modulation of Adenosine Receptors

Application Summary

SCH-202676 hydrobromide is an allosteric modulator of adenosine receptors . Adenosine receptors are a class of GPCRs that respond to adenosine.

Methods of Application

In experimental procedures, SCH-202676 hydrobromide is often dissolved in DMSO and then added to the cell culture medium .

Results or Outcomes

SCH-202676 hydrobromide has been found to enhance the dissociation of agonists from adenosine A3 receptors, slow the dissociation of antagonists from adenosine Ai receptors, and accelerate the dissociation of antagonists from adenosine AzA receptors .

Inhibition of Ligand Binding to GPCRs

Application Summary

SCH-202676 hydrobromide is an inhibitor of ligand binding to G protein-coupled receptors (GPCRs) .

Methods of Application

The compound is typically used in in vitro studies, where it is added to the culture medium of cells .

Results or Outcomes

SCH-202676 hydrobromide has been shown to inhibit the binding of both agonists and antagonists to GPCRs . It inhibits a variety of GPCRs including human μ-, δ-, and κ-opioid, α- and β-adrenergic, muscarinic M1 and M2, and dopaminergic D1 and D2 receptors .

Allosteric Modulation of Adenosine Receptor

Application Summary

SCH-202676 hydrobromide is an allosteric modulator of the adenosine receptor (AR) .

Methods of Application

In experimental procedures, SCH-202676 hydrobromide is often dissolved in DMSO and then added to the cell culture medium .

Results or Outcomes

SCH-202676 hydrobromide has been found to have antiviral activity and inhibits 3CL pro in a time-dependent manner with an IC50 value of 0.655 μM .

特性

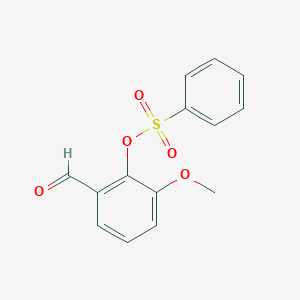

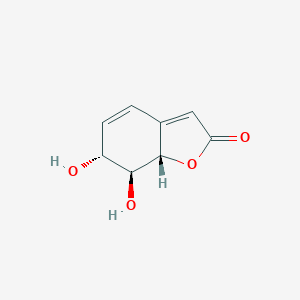

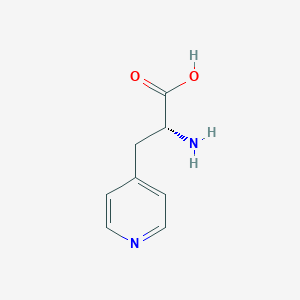

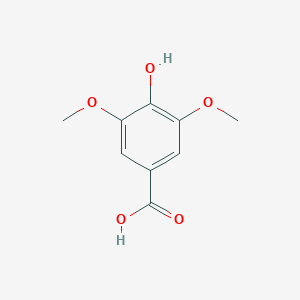

IUPAC Name |

N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S.BrH/c1-16-15-17-14(12-8-4-2-5-9-12)18(19-15)13-10-6-3-7-11-13;/h2-11H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYGOWVFDGULLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C1N=C(N(S1)C2=CC=CC=C2)C3=CC=CC=C3.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017393 | |

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

SCH-202676 hydrobromide | |

CAS RN |

265980-25-4 | |

| Record name | N-methyl-2,3-diphenyl-1,2,4-thiadiazol-5-imine;hydrobromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzaldehyde, 3-methoxy-6-nitro-2-[(phenylsulfonyl)oxy]-](/img/structure/B31719.png)